Tetraethyl methylenediphosphonate

Description

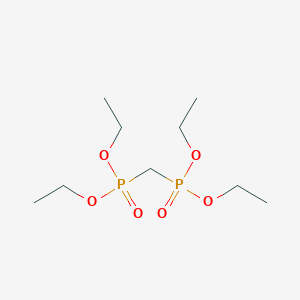

Structure

3D Structure

Properties

IUPAC Name |

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJWVOQLJPNAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937146 | |

| Record name | Tetraethyl methylenebis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethyl methylenediphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1660-94-2 | |

| Record name | Tetraethyl methylenediphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl methylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl methylenediphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl methylenebis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl methylenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethyl methylenebisphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3D5Q9EPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraethyl Methylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound with significant applications in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including bisphosphonates used in the treatment of bone disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of TEMDP, offering detailed experimental protocols, tabulated spectral and physical data, and graphical representations of the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[1][2][3] This reaction provides a reliable method for forming the carbon-phosphorus bonds essential for the diphosphonate structure. Additionally, more direct one-pot procedures have been developed for improved efficiency and cost-effectiveness.[4][5]

Synthetic Pathway: Michaelis-Arbuzov Reaction

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[2][3][6] In the context of TEMDP synthesis, this can be adapted to use dihalomethanes, such as dichloromethane (B109758) or diiodomethane, reacting with triethyl phosphite. However, a more common and efficient approach involves the reaction of diethyl phosphite with a dihalomethane in the presence of a base.[5][7]

A widely used method involves the reaction of dichloromethane with diethyl phosphite in a polar aprotic solvent.[5] This process offers high yields and avoids some of the harsher conditions or more expensive reagents of other methods.

Experimental Protocol: One-Pot Synthesis from Dichloromethane and Diethyl Phosphite

This protocol is adapted from a procedure known for its efficiency and use of readily available starting materials.[4][5][7]

Materials:

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Diethyl phosphite

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel under a nitrogen atmosphere, add sodium hydride and tetrahydrofuran.

-

While stirring, add diethyl phosphite dropwise, maintaining the temperature below 60°C.

-

After the addition is complete, cool the reaction mixture to 25°C.

-

Sequentially add dimethylformamide and dichloromethane to the reaction mixture.

-

Heat the mixture to approximately 45°C and stir overnight.

-

Cool the reaction mixture and quench with water.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers and dry over magnesium sulfate.

-

Evaporate the dichloromethane to yield this compound. The product can be further purified by vacuum distillation.[5]

A similar one-pot procedure using sodium metal and ethanol (B145695) to form sodium ethoxide, followed by reaction with diethyl phosphite and then dichloromethane, has also been reported to produce TEMDP in good yield.[4]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are conducted using a combination of spectroscopic and physical methods.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of TEMDP.

-

³¹P NMR: The proton-decoupled ³¹P NMR spectrum provides a characteristic singlet for the two equivalent phosphorus atoms.[8][9]

-

¹H NMR: The proton NMR spectrum reveals signals corresponding to the methylene (B1212753) bridge protons (P-CH₂-P) and the ethoxy group protons (-OCH₂CH₃). The methylene protons typically appear as a triplet due to coupling with the two phosphorus nuclei.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the methylene carbon and the carbons of the ethoxy groups.[8][10]

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of TEMDP exhibits strong absorption bands corresponding to the P=O stretching vibration and C-O-P linkages.[8][11]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[8][12]

Physical Properties

The physical properties of this compound are important for its handling and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂O₆P₂ | [8] |

| Molecular Weight | 288.21 g/mol | [13] |

| Appearance | Clear colorless liquid | [8] |

| Boiling Point | 171-174 °C / 11 mmHg | [13] |

| Density | 1.16 g/mL at 25 °C | [13] |

| Refractive Index (n20/D) | 1.442 | [13] |

Experimental Protocols for Characterization

2.3.1. NMR Spectroscopy

-

Prepare a sample by dissolving a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[14]

-

Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.

2.3.2. ATR-FTIR Spectroscopy

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for P=O and C-O-P functional groups.[11]

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.1 | m | -OCH₂- | |

| ~2.5 | t | J(H,P) ≈ 21 | P-CH₂-P | |

| ~1.3 | t | -CH₃ | ||

| ¹³C NMR | ~62 | -OCH₂- | ||

| ~26 | t | J(C,P) ≈ 138 | P-CH₂-P | |

| ~16 | -CH₃ | |||

| ³¹P NMR | ~19-21 | s | P=O |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.[8][15]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

| ~970 | Strong | O-C-C stretch |

Note: Values are approximate and based on typical spectra.[8][11]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 8. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 13C NMR [m.chemicalbook.com]

- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphonic acid, methyl-, monoethyl ester [webbook.nist.gov]

- 13. 四乙基亚甲基二磷酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. METHYLENEDIPHOSPHONIC ACID(1984-15-2) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of Tetraethyl methylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetraethyl methylenediphosphonate (TEMDP). All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Core Properties and Identifiers

This compound is an organophosphorus compound recognized for its role as a versatile intermediate in organic synthesis.[1] It is particularly valuable in the preparation of various phosphonate (B1237965) derivatives, some of which exhibit potential therapeutic activities.[2]

| Identifier | Value | Reference |

| CAS Number | 1660-94-2 | [3][4] |

| Molecular Formula | C9H22O6P2 | [1][3] |

| Molecular Weight | 288.21 g/mol | [1] |

| Canonical SMILES | CCOP(=O)(CP(=O)(OCC)OCC)OCC | |

| InChI Key | STJWVOQLJPNAQL-UHFFFAOYSA-N | |

| Appearance | Clear colorless to yellow-brown liquid | [1][3][4] |

Physical Properties

A compilation of the key physical properties of this compound is presented below, offering a snapshot of its behavior under various conditions.

| Property | Value | Conditions | Reference |

| Boiling Point | 171-174 °C | at 11 mmHg | [1][2][5] |

| 319.894 °C | at 760 mmHg | [3] | |

| Density | 1.16 g/mL | at 25 °C | [2][5] |

| 1.149 g/cm³ | [3] | ||

| Refractive Index | n20/D 1.442 | [2][3][5] | |

| Flash Point | 185.911 °C | [3] | |

| >230 °F | [2][5] | ||

| Vapor Pressure | 0.000616 mmHg | at 25°C | [3] |

| Water Solubility | Slightly miscible | [2][3][5] | |

| LogP | 3.47610 | [3] | |

| XLogP3 | 0.3 | [3] |

Chemical and Spectroscopic Properties

The chemical characteristics of this compound are crucial for its application in synthesis.

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Exact Mass | 288.08916241 | [3] |

| Complexity | 245 | [3] |

| PSA (Polar Surface Area) | 90.68000 | [3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not exhaustively documented in publicly available literature, a general overview of synthetic procedures can be compiled from various sources.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of diethyl phosphite (B83602) with a methylene (B1212753) source in the presence of a base.[6][7][8] One documented procedure utilizes sodium ethoxide, formed from sodium metal and ethanol, which is then reacted with diethyl phosphite.[7][8] The resulting intermediate is subsequently reacted with dichloromethane.[6][7][8] Another approach involves the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) or N,N-dimethylformamide, followed by the addition of dichloromethane.[6][8] The reaction is typically heated to facilitate completion.[6][8] The final product is then isolated through an extractive work-up and purified by vacuum distillation.[6][8]

Analytical Methods:

The characterization of this compound is typically achieved using standard analytical techniques in organic chemistry. These include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.[1]

Reactivity and Applications in Drug Development

This compound serves as a key reactant in the synthesis of a variety of molecules with potential therapeutic applications.[2][3] It is a precursor for the synthesis of:

-

Bisphosphonates and bisphosphonic acid derivatives with potential anticancer and antischistosomal activities.[2][3]

-

Tetrazoloquinoline-based mono- and bisphosphonate esters which have shown potent anti-inflammatory properties.[2][3]

-

Inhibitors of various enzymes , such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, matrix metalloproteinases, and farnesyl diphosphate (B83284) synthase.[2][3]

Its utility in the Wittig-Horner reaction also allows for the synthesis of complex molecules like lycopene.[2][3]

Safety Information

This compound is classified as a skin and eye irritant.[4][9] The intravenous LD50 in mice is reported as 180 mg/kg.[4][9] Appropriate personal protective equipment should be used when handling this compound.

Visualizations

To further elucidate the processes involving this compound, the following diagrams illustrate a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1660-94-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1660-94-2 [m.chemicalbook.com]

- 6. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to Tetraethyl Methylenediphosphonate (CAS: 1660-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl methylenediphosphonate (TEMDP), CAS number 1660-94-2, is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. As a key building block, it is instrumental in the synthesis of a wide array of molecules, most notably as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes and as a precursor to various bisphosphonates, a class of drugs used to treat bone-related diseases. This technical guide provides a comprehensive overview of TEMDP, including its physicochemical properties, detailed experimental protocols for its synthesis and spectroscopic characterization, and a summary of its key applications.

Physicochemical Properties

This compound is a stable, high-boiling liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂O₆P₂ | [1][2] |

| Molecular Weight | 288.21 g/mol | [1][2] |

| Appearance | Clear yellow to yellow-brown liquid | [1] |

| Boiling Point | 171-174 °C at 11 mm Hg | [1][2] |

| Density | 1.16 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.442 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Water Solubility | Slightly miscible | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A widely cited and cost-effective one-pot procedure is detailed below.[3]

Experimental Protocol: One-Pot Synthesis

Materials:

-

Sodium metal

-

Absolute Ethanol (B145695)

-

Diethyl phosphite (B83602)

-

Dichloromethane (Methylene chloride)

-

Deionized water

-

Magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and stirring bar

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask, add sodium metal (69 g, 3 mol) in portions to absolute ethanol (900 mL) under a dry atmosphere.

-

Reaction with Diethyl Phosphite: Once all the sodium has reacted, add diethyl phosphite (414 g, 3 mol) to the sodium ethoxide solution with stirring. Continue stirring for 1 hour at room temperature.

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

-

Reaction with Dichloromethane: Dissolve the residue in approximately 1 L of dichloromethane. Stir the mixture vigorously at room temperature for 2 weeks.

-

Work-up: Wash the reaction mixture with 1 L of water. Separate the organic layer and dry it over magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer on a rotary evaporator. The crude product can be purified by vacuum distillation. The fraction collected between 100-120 °C at 6 mm Hg will contain the product.[3]

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of TEMDP. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra provide characteristic signals.

Table of NMR Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR (CDCl₃) | 4.16 | m | O-CH ₂-CH₃ | |

| 1.34 | t | 7.0 | O-CH₂-CH ₃ | |

| ¹³C NMR (CDCl₃) | 63.4 | t | 2.7 | C H₃C H₂O |

| 38.8 | t | 204.1 | P-C H₂-P | |

| 16.2 | t | 3.4 | C H₃CH₂O | |

| ³¹P NMR (CDCl₃) | 11.9 | s |

Note: Specific spectrometer frequencies and detailed acquisition parameters are often not reported in the literature. The data presented is a compilation from available sources.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table of IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkyl) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A small amount of the neat liquid sample is applied directly to the ATR crystal of an FT-IR spectrometer. The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer and ionized by a high-energy electron beam (typically 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 288 is expected. Common fragmentation pathways for organophosphorus compounds involve cleavage of the P-O, O-C, and P-C bonds.

Applications in Organic Synthesis

This compound is a valuable reagent in several key organic transformations.

Horner-Wadsworth-Emmons Reaction

A primary application of TEMDP is in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylphosphonates. This reaction offers a stereoselective route to E-alkenes.[4]

Synthesis of Bisphosphonates

TEMDP serves as a crucial starting material for the synthesis of more complex bisphosphonates, which are important in drug development, particularly for bone-related disorders.[5]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Summary:

-

Causes skin irritation. [6]

-

Causes serious eye irritation. [6]

-

May cause respiratory irritation. [6]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

In case of exposure, it is important to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its utility in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction and as a precursor for therapeutically relevant bisphosphonates underscores its importance. This guide provides essential technical information to aid researchers and drug development professionals in the safe and effective use of this valuable compound.

References

Structure Elucidation of Bis(diethoxyphosphinyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure of bis(diethoxyphosphinyl)methane, also known by its systematic IUPAC name, tetraethyl methylenediphosphonate. The elucidation of its molecular architecture is crucial for understanding its reactivity and potential applications in various scientific domains, including drug development. This document summarizes key spectroscopic data and experimental protocols to facilitate its synthesis and characterization.

Spectroscopic Data Summary

The structural confirmation of bis(diethoxyphosphinyl)methane is achieved through a combination of spectroscopic techniques. The following tables present a consolidated summary of the quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.16 | m | -OCH2CH3 | |

| 2.53 | t | 2JP-H = 20.8 | P-CH2-P |

| 1.34 | t | 3JH-H = 7.0 | -OCH2CH3 |

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 63.4 | t | 2JC-P = 2.7 | -OC H2CH3 |

| 38.8 | t | 1JC-P = 204.1 | P-C H2-P |

| 16.2 | t | 3JC-P = 3.4 | -OCH2C H3 |

Table 3: 31P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| 11.9 | s |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkyl) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 288.09 | [M]+ | |

| 261.07 | [M - C2H5]+ | |

| 219.02 | [M - C2H5O - C2H4]+ | |

| 177.00 | [M - P(O)(OC2H5)2]+ | |

| 159.00 | [P(O)(OC2H5)2]+ | |

| 139.00 | [CH2P(O)(OC2H5)]+ |

Experimental Protocols

Synthesis of this compound

A common and cost-effective method for the preparation of this compound involves the reaction of dichloromethane (B109758) with diethyl phosphite (B83602) in the presence of a base.

Materials:

-

Sodium metal

-

Absolute ethanol (B145695)

-

Diethyl phosphite

-

Dichloromethane

-

N,N-dimethylformamide (DMF) (optional, as a polar aprotic solvent)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is cautiously added in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and generates hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

-

Formation of Diethyl Sodio-phosphite: Diethyl phosphite is added dropwise to the freshly prepared sodium ethoxide solution with continuous stirring.

-

Reaction with Dichloromethane: The resulting solution of diethyl sodio-phosphite is then reacted with dichloromethane. One approach involves concentrating the ethoxide/phosphite mixture and redissolving the residue in an excess of dichloromethane, followed by a prolonged stirring period (e.g., 2 weeks) at room temperature. An alternative, higher-yielding method involves the use of a polar aprotic solvent like DMF. In this case, after the formation of the phosphite salt, DMF and a stoichiometric amount of dichloromethane are added, and the mixture is heated (e.g., at 45°C) overnight.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural elucidation of bis(diethoxyphosphinyl)methane.

Early research on methylenediphosphonic acid tetraethylester

An In-depth Technical Guide to the Early Research on Methylenediphosphonic Acid Tetraethylester

Introduction

Methylenediphosphonic acid tetraethylester, also known as tetraethyl methylenediphosphonate (TEMDP), is an organophosphorus compound with the chemical formula C9H22O6P2.[1] It has served as a crucial intermediate in the synthesis of a wide array of compounds, from herbicides and pesticides in agricultural chemistry to phosphonate (B1237965) derivatives with antiviral and anticancer properties in pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the early research on TEMDP, focusing on its core synthesis methodologies, quantitative data, and experimental protocols. The information is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this versatile compound.

Synthesis of this compound

The preparation of this compound has been approached through several synthetic routes over the years. Early methods were often characterized by low yields, while subsequent research focused on improving efficiency and reaction times.

Michaelis-Arbuzov Reaction Approach

One of the earliest documented methods for synthesizing TEMDP involves the reaction of triethyl phosphite (B83602) with methylene (B1212753) iodide. This classic approach, however, resulted in a low product yield.

Experimental Protocol:

A detailed protocol from this early work involves heating triethyl phosphite with methylene iodide. Following the reaction, the mixture is subjected to distillation under reduced pressure to isolate the tetraethyl methylene-bisphosphonate product.[4]

Williamson Ether-like Synthesis Approaches

Later methods adapted principles similar to the Williamson ether synthesis, utilizing a phosphite salt and a dihalomethane. These have become the basis for more efficient, higher-yield productions of TEMDP.

Method A: Using Sodium Ethoxide with Dichloromethane (B109758)

A significant improvement in yield was achieved by using diethyl phosphite, sodium ethoxide, and dichloromethane.

Experimental Protocol:

A solution of sodium ethoxide is first prepared by adding sodium metal in portions to absolute ethanol (B145695). Diethyl phosphite is then added to this solution and stirred. After removing the excess ethanol via a rotary evaporator, dichloromethane is added to the residue. The mixture is then agitated for an extended period. The work-up involves washing with water, drying the organic phase over magnesium sulfate, and evaporating the solvent. The final product is obtained as a colorless liquid through distillation.[5] One variation of this procedure involves stirring the dichloromethane and residue mixture for about two weeks, which generated a 51% yield.[6] Another improved version of this method reports a much shorter reaction time and a high yield.[5]

Method B: In the Presence of a Polar Aprotic Solvent

Further optimization led to the use of polar aprotic solvents to dramatically increase the reaction rate and product yield.[6]

Experimental Protocol:

Diethyl phosphite is added dropwise to a suspension of sodium hydride in a polar aprotic solvent, such as dimethylformamide (DMF), while maintaining the temperature below 60°C. After the addition is complete, the mixture is cooled, and dichloromethane is added. The reaction mixture is then heated (e.g., at 45°C) overnight. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated to yield the product.[4] This process can be followed by vacuum distillation for further purification.[4]

Data Presentation

The following tables summarize the quantitative data from the various synthetic methods described in early research literature.

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Reactants | Solvent(s) | Key Conditions | Reaction Time | Yield | Reference |

| Kosolapoff (1952) | Methylene iodide, Triethyl phosphite | None specified | Heating, followed by vacuum distillation | Not specified | 18% | [4] |

| Hormi et al. (1990) | Dichloromethane, Diethyl phosphite, Sodium metal | Ethanol | Stirring at ambient temperature | ~2 weeks | 51% | [6] |

| Improved Hormi Method | Dichloromethane, Diethyl phosphite, Sodium metal | Ethanol | Agitation in a closed bottle at ambient temperature | 2 months | 89% | [5] |

| Polar Aprotic Solvent Method | Dichloromethane, Diethyl phosphite, Sodium hydride | Dimethylformamide | Heating at ~45°C | Overnight | ~90% | [4][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H22O6P2 | [1] |

| Molecular Weight | 288.21 g/mol | [1] |

| Appearance | Clear yellow to yellow-brown liquid | [1][3] |

| Boiling Point | 171-174 °C at 11 mmHg | [2][3] |

| Density | 1.149 - 1.16 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.442 | [1][3] |

| Water Solubility | Slightly miscible | [1][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |

Mandatory Visualizations

The following diagrams illustrate the workflows of the key synthetic methods described.

Caption: Synthesis of TEMDP via the Kosolapoff method (1952).

Caption: Synthesis of TEMDP using the Hormi et al. methodology.

Caption: High-yield synthesis of TEMDP in a polar aprotic solvent.

Early Applications in Research

Early research primarily valued this compound not as an end-product but as a versatile reactant. It is a key precursor for synthesizing various compounds, including:

-

Anti-inflammatory agents: Used to create tetrazoloquinoline-based mono- and bisphosphonate esters.[1][3]

-

Anticancer and antischistosomal agents: Serves as an intermediate for new bisphosphonate and bisphosphonic acid derivatives.[1][3]

-

Enzyme inhibitors: Employed in the synthesis of inhibitors for enzymes like matrix metalloproteinases, farnesyl diphosphate (B83284) synthase, and geranylgeranyl diphosphate synthase.[1][7]

-

Wittig-Horner Reaction: Utilized as a reactant for synthesizing compounds like Lycopene.[1][7]

-

Herbicides: Acts as an intermediate in the generation of certain aza bisphosphonic acid compounds with herbicidal activity.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1660-94-2 [chemicalbook.com]

- 4. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 7. This compound CAS#: 1660-94-2 [m.chemicalbook.com]

Tetraethyl methylenediphosphonate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Tetraethyl methylenediphosphonate, a versatile organophosphorus compound. It is intended to serve as a quick reference for laboratory and research applications.

Chemical Identity and Properties

This compound, also known as tetraethyl methylenebisphosphonate, is a compound utilized in various chemical syntheses.[1] It serves as a key intermediate in the development of herbicides, pesticides, and pharmaceuticals with antiviral and anticancer properties.[1]

Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₂₂O₆P₂ | PubChem[2], Chem-Impex[1], LookChem[3] |

| Linear Formula | CH₂[P(O)(OCH₂CH₃)₂]₂ | Sigma-Aldrich[4] |

| Molecular Weight | 288.21 g/mol | PubChem[2], Chem-Impex[1], Sigma-Aldrich[4] |

| Exact Mass | 288.08916241 Da | PubChem[2], LookChem[3] |

| CAS Number | 1660-94-2 | LookChem[3], Sigma-Aldrich[4] |

| EC Number | 216-764-5 | LookChem[3], Sigma-Aldrich[4] |

| Appearance | Clear colorless liquid | Sigma-Aldrich[4] |

| Density | 1.16 g/mL at 25 °C | Chem-Impex[1], Sigma-Aldrich[4] |

| Boiling Point | 171-174 °C at 11 mmHg | Chem-Impex[1], Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.442 | Chem-Impex[1], Sigma-Aldrich[4] |

| Flash Point | 110 °C (closed cup) | Sigma-Aldrich[4] |

Experimental Protocols

Detailed experimental protocols for the determination of fundamental properties such as molecular weight and formula are based on standard analytical techniques. These include:

-

Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ³¹P NMR) to elucidate the chemical structure and confirm the arrangement of atoms.

-

Elemental Analysis: To determine the empirical formula by measuring the percentage composition of each element.

Specific instrumental parameters and sample preparation protocols would be dependent on the exact instrumentation used.

Logical Relationships

The relationship between the molecular formula and the molecular weight is fundamental. The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₉H₂₂O₆P₂).

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Spectroscopic Profile of Tetraethyl Methylenediphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetraethyl Methylenediphosphonate (CAS No. 1660-94-2), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.16 | Doublet of Quartets (dq) | 7.8, 7.1 | 8H | -OCH₂CH₃ |

| 2.50 | Triplet (t) | 22.0 | 2H | P-CH₂-P |

| 1.34 | Triplet (t) | 7.1 | 12H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 22.6 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | -OCH₂CH₃ |

| 25.5 (t, J = 138.6 Hz) | P-CH₂-P |

| 16.3 | -OCH₂CH₃ |

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 36.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 19.4 | P=O |

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2984 | Strong | C-H stretch (alkane) |

| 1256 | Strong | P=O stretch |

| 1028 | Strong | P-O-C stretch |

| 966 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 152 | 100.0 | [CH₂(PO)(OCH₂CH₃)₂]⁺ |

| 261 | 58.7 | [M - C₂H₅]⁺ |

| 125 | 55.4 | [P(O)(OCH₂CH₃)₂]⁺ |

| 180 | 44.1 | [CH(PO)(OCH₂CH₃)(OC₂H₅)]⁺ |

| 288 | 29.8 | [M]⁺ (Molecular Ion) |

| 153 | 29.8 | [CH₂(PO)(OH)(OCH₂CH₃)₂]⁺ |

| 97 | 27.2 | [P(O)(OH)(OC₂H₅)]⁺ |

| 29 | 24.1 | [C₂H₅]⁺ |

| 65 | 22.8 | [P(O)(OH)₂]⁺ |

| 109 | 21.0 | [P(O)(OC₂H₅)₂]⁺ |

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 90 MHz or higher).

-

Parameters: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped for ¹³C detection (e.g., 22.6 MHz or higher).

-

Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

³¹P NMR Spectroscopy:

-

Instrument: An NMR spectrometer with a broadband or phosphorus-specific probe (e.g., 36.5 MHz or higher).

-

Parameters: A proton-decoupled one-pulse sequence is common. The chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.[1] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition: A background spectrum of the clean plates is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Tetraethyl Methylenediphosphonate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl methylenediphosphonate (TEMDP), a non-nitrogenous bisphosphonate, has been a compound of interest since its initial synthesis. This technical guide provides a comprehensive overview of TEMDP, detailing its historical discovery, key synthetic methodologies, and physicochemical properties. The document elucidates its mechanism of action, particularly in the context of its classification as a non-nitrogenous bisphosphonate, and explores its utility as a versatile intermediate in the synthesis of compounds with diverse biological activities. Detailed experimental protocols for its synthesis, quantitative data, and diagrams of relevant pathways are presented to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (CAS No. 1660-94-2), also known as tetraethyl methylenebis(phosphonate), is an organophosphorus compound characterized by a central methylene (B1212753) bridge connecting two phosphonate (B1237965) groups. Its structure is analogous to pyrophosphate, which underpins its biological activities. While not a therapeutic agent itself, TEMDP is a crucial building block in the synthesis of more complex bisphosphonates and other molecules with applications ranging from anti-inflammatory and anticancer agents to herbicides.[1] This guide aims to provide a detailed technical overview of TEMDP, from its initial discovery to its modern applications.

Discovery and History

The first synthesis of this compound was reported in 1952 by G. M. Kosolapoff. In his work on the chemistry of aliphatic phosphonic acids, Kosolapoff described a process where methylene iodide was reacted with triethyl phosphite (B83602). Although groundbreaking, this initial method resulted in a relatively low yield of 18% after heating and distillation under reduced pressure.[2][3] This pioneering work laid the foundation for future investigations into methylenebisphosphonates and their derivatives.

Over the years, the synthetic approaches to TEMDP have been refined to improve yield and reduce reaction times. A notable advancement was the development of a one-pot synthesis from more accessible starting materials: dichloromethane (B109758), diethyl phosphite, sodium metal, and ethanol (B145695).[2][4] This method significantly improved the efficiency of TEMDP production. Further optimization was achieved by employing polar aprotic solvents like N,N-dimethylformamide (DMF) in the reaction between dichloromethane and diethyl phosphite, which dramatically increased the reaction rate and yield to approximately 90%.[2][5]

Physicochemical Properties

TEMDP is a clear, colorless to pale yellow liquid under standard conditions.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H22O6P2 | [1] |

| Molecular Weight | 288.21 g/mol | [6] |

| CAS Number | 1660-94-2 | [1] |

| Appearance | Clear colorless to yellow-brown liquid | [1][6] |

| Boiling Point | 171-174 °C at 11 mmHg | [6] |

| Density | 1.16 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.442 | [1][7] |

| Flash Point | 110 °C (closed cup) | [7] |

| Water Solubility | Slightly miscible | [1] |

Spectral Data

The structural characterization of TEMDP is well-established through various spectroscopic techniques. A summary of key spectral data is provided below.

| Technique | Key Data |

| ¹H NMR | Spectra available, detailed shifts require access to spectral databases. |

| ¹³C NMR | Spectra available, detailed shifts require access to spectral databases. |

| ³¹P NMR | Spectra available, detailed shifts require access to spectral databases. |

| Mass Spectrometry | Exact Mass: 288.08916241 |

| FTIR | Spectra available, characteristic P=O and P-O-C stretches are expected. |

Note: While the existence of this data is confirmed, specific peak lists and spectra are best obtained from dedicated spectral databases such as SpectraBase, which can be accessed via PubChem.[7]

Synthesis and Experimental Protocols

Several methods for the synthesis of TEMDP have been reported. The following are detailed protocols for key synthetic routes.

Hormi's One-Pot Synthesis (1990)

This method provides a cost-effective and efficient route to TEMDP.[4]

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of TEMDP.

Protocol:

-

A solution of sodium ethoxide is prepared by adding sodium metal (3 mol) to ethanol (900 mL) in portions.

-

Once all the sodium has reacted, diethyl phosphite (3 mol) is added to the stirred sodium ethoxide solution.

-

The mixture is stirred for 1 hour at room temperature and then concentrated on a rotary evaporator.

-

The resulting residue is dissolved in approximately 1 L of methylene chloride and stirred at room temperature for 2 weeks.

-

The reaction mixture is then washed with 1 L of water, and the organic layer is separated and dried.

-

The product, this compound, is isolated, with a reported yield of 51%.[5]

High-Yield Synthesis in Polar Aprotic Solvent

This method significantly improves upon earlier syntheses by reducing reaction time and increasing yield.[2][5]

Experimental Workflow:

Caption: High-yield synthesis of TEMDP in a polar aprotic solvent.

Protocol:

-

Diethyl phosphite is reacted with a suitable base (e.g., sodium hydride).

-

The reaction mixture is cooled, and N,N-dimethylformamide (DMF) and dichloromethane are added sequentially.

-

The mixture is heated with stirring (e.g., at 45 °C) overnight.

-

After cooling, the reaction is quenched with water.

-

The product is extracted with dichloromethane, and the combined organic layers are dried.

-

Evaporation of the solvent yields this compound in approximately 90% yield.[2][5]

Mechanism of Action of Non-Nitrogenous Bisphosphonates

TEMDP is a non-nitrogenous bisphosphonate. The mechanism of action for this class of compounds differs from their nitrogen-containing counterparts. The primary target of non-nitrogenous bisphosphonates is the osteoclast, the cell responsible for bone resorption.

The proposed mechanism involves the intracellular metabolism of the bisphosphonate. Due to their structural similarity to pyrophosphate, non-nitrogenous bisphosphonates are incorporated into newly synthesized adenosine (B11128) triphosphate (ATP) molecules by class II aminoacyl-tRNA synthetases. This results in the formation of non-hydrolyzable ATP analogues. The accumulation of these cytotoxic ATP analogues within the osteoclast disrupts multiple ATP-dependent cellular processes, ultimately leading to the induction of apoptosis (programmed cell death) and a reduction in bone resorption.

Signaling Pathway:

Caption: Mechanism of action of non-nitrogenous bisphosphonates.

Applications in Research and Development

TEMDP is a versatile intermediate in organic synthesis. It is a key reactant in the Horner-Wadsworth-Emmons reaction to form vinylphosphonates. Its primary applications lie in its use as a precursor for the synthesis of a wide range of biologically active molecules, including:

-

Anti-inflammatory agents: Used in the synthesis of tetrazoloquinoline-based mono- and bisphosphonate esters.[1]

-

Anticancer and antischistosomal agents: Serves as an intermediate for new bisphosphonate and bisphosphonic acid derivatives.[1]

-

Enzyme inhibitors: Reactant for the synthesis of inhibitors for enzymes such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, matrix metalloproteinases, farnesyl diphosphate (B83284) synthase, and geranylgeranyl diphosphate synthase.[1][7]

-

Herbicides: An intermediate in the generation of aza bisphosphonic acids with herbicidal activity.[3]

-

Material Science: Employed in the production of flame retardants and plasticizers.[6]

Conclusion

This compound, since its discovery over half a century ago, has evolved from a laboratory curiosity to a valuable tool in synthetic and medicinal chemistry. Advances in its synthesis have made it readily accessible for a wide range of applications. Understanding its physicochemical properties, spectral characteristics, and the mechanism of action of the broader class of non-nitrogenous bisphosphonates provides a solid foundation for its use in the development of novel therapeutic agents and other functional molecules. This guide serves as a comprehensive resource for researchers looking to leverage the unique chemical properties of TEMDP in their scientific endeavors.

References

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.aap.org [publications.aap.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. ClinPGx [clinpgx.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Tetraethyl Methylenediphosphonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraethyl methylenediphosphonate (TEMDP), CAS No. 1660-94-2, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various compounds, including potent anti-inflammatory agents and bisphosphonate derivatives with applications in treating anticancer and antischistosomal activity[1]. As a precursor to pharmacologically active molecules, a thorough understanding of its solubility and stability is paramount for formulation development, reaction optimization, and ensuring its quality and efficacy.

This technical guide summarizes the available physicochemical data for TEMDP, provides standardized protocols for its solubility and stability assessment, and illustrates relevant chemical pathways and experimental workflows.

Table 1: Physicochemical Properties of this compound (TEMDP)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂O₆P₂ | [1] |

| Molecular Weight | 288.21 g/mol | [1][2] |

| Appearance | Clear yellow to yellow-brown liquid | [1][3] |

| Density | 1.16 g/mL at 25 °C | [1][2] |

| Boiling Point | 171-174 °C at 11 mmHg | [1][2] |

| Refractive Index | n20/D 1.442 | [1][2][3] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |

Solubility Profile

The solubility of TEMDP is a critical factor for its use in both aqueous and organic media for synthesis and formulation. While precise quantitative data is scarce, qualitative descriptions are available.

Qualitative Summary:

-

Organic Solvents: Sparingly soluble in Chloroform and slightly soluble in Methanol[1][5]. The related compound, tetramethyl methylenediphosphonate, is noted to be soluble in polar organic solvents[6].

Table 2: Illustrative Solubility Data Table for TEMDP (Note: The following table is a template. Quantitative values are placeholders and should be determined experimentally.)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | [Data not available in searched literature] |

| Methanol | 25 | [Data not available in searched literature] |

| Ethanol | 25 | [Data not available in searched literature] |

| Chloroform | 25 | [Data not available in searched literature] |

| Dichloromethane | 25 | [Data not available in searched literature] |

| Acetone | 25 | [Data not available in searched literature] |

| Toluene | 25 | [Data not available in searched literature] |

| Phosphate Buffer (pH 7.4) | 25 | [Data not available in searched literature] |

Experimental Protocol: Solubility Determination by Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of TEMDP in various solvents, a common method for phosphonate (B1237965) compounds[7][8].

Objective: To determine the saturation solubility of TEMDP in a specified solvent at a controlled temperature.

Materials:

-

This compound (≥97% purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of TEMDP to a sealed glass vial containing a known volume of the test solvent. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all suspended particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of TEMDP in the diluted sample using a pre-validated chromatographic method (HPLC or GC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as g/100 mL or mg/mL.

References

- 1. This compound CAS#: 1660-94-2 [m.chemicalbook.com]

- 2. This compound 97 1660-94-2 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 1660-94-2 [chemicalbook.com]

- 6. CAS 16001-93-7: Tetramethyl methylenediphosphonate [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the Nomenclature of Tetraethyl Methylenediphosphonate

For researchers, scientists, and professionals in drug development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This document provides a detailed overview of the synonyms, identifiers, and nomenclature associated with Tetraethyl methylenediphosphonate, a significant organophosphorus compound.

Chemical Identity

This compound is an organophosphorus compound with applications in various scientific fields, including medicinal chemistry and materials science.[1] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 1660-94-2 .[1][2][3][4][5]

Synonyms and Alternative Names

In chemical literature and commercial databases, this compound is referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.

Systematic and IUPAC Names:

-

The IUPAC name for this compound is 1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane.[2]

-

Other systematic names include:

Common and Trivial Names:

Other Identifiers:

In addition to chemical names, a variety of other identifiers are used to reference this compound in databases and regulatory documents.

| Identifier Type | Identifier | Source |

| CAS Registry Number | 1660-94-2 | [1][2][3][4][5] |

| EINECS Number | 216-764-5 | [2][4][6] |

| Beilstein Registry Number | 1813241 | [2][4][6] |

| PubChem CID | 15455 | [1][2] |

| MDL Number | MFCD00039887 | [1][6] |

| NSC Number | 133889 | [6] |

| UNII | WT3D5Q9EPC | [6] |

| DSSTox Substance ID | DTXSID60937146 | [6] |

| Nikkaji Number | J40.747J | [6] |

Related Compounds

It is important to distinguish this compound from structurally similar compounds that may have related but distinct properties and applications. These include:

-

Tetramethyl methylenediphosphonate: The methyl ester analog with the CAS number 16001-93-7.[8][9]

-

Tetraisopropyl methylenediphosphonate: The isopropyl ester analog with the CAS number 1660-95-3.[10][11]

-

Tetraethyl ethylenebisphosphonate: A related compound with an ethylene (B1197577) bridge instead of a methylene (B1212753) bridge, with the CAS number 995-32-4.[12]

Logical Relationship of Synonyms

The various synonyms for this compound can be categorized based on their derivation and common usage.

Caption: Relationship between the primary name and its systematic and common synonyms.

This guide provides a foundational understanding of the nomenclature for this compound, essential for accurate and effective scientific and developmental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. lookchem.com [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. TETRAMETHYL METHYLENEDIPHOSPHONATE CAS#: 16001-93-7 [amp.chemicalbook.com]

- 9. Tetramethyl methylenediphosphonate | C5H14O6P2 | CID 519206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetraisopropyl methylenediphosphonate | C13H30O6P2 | CID 74266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetraisopropyl methylenediphosphonate | 1660-95-3 [chemicalbook.com]

- 12. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Tetraethyl Methylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tetraethyl methylenediphosphonate (TEMDP) in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinylidene bisphosphonates and related gem-diphosphonate compounds. These products are of significant interest in drug discovery and development, particularly as inhibitors of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] When this compound (TEMDP) is employed as the phosphonate (B1237965) reagent, the HWE reaction provides a direct route to vinylidene bisphosphonates, which are precursors to a variety of biologically active gem-diphosphonate compounds.[2] These compounds are structural analogs of pyrophosphate and are known to target enzymes involved in phosphate (B84403) metabolism.

A primary application of gem-diphosphonates, particularly nitrogen-containing bisphosphonates, is the inhibition of Farnesyl Diphosphate Synthase (FPPS).[3] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac.[4] Inhibition of FPPS disrupts these signaling pathways, leading to apoptosis in target cells, a mechanism exploited in the treatment of bone resorption diseases such as osteoporosis and Paget's disease, as well as in cancer therapy.

Reaction Mechanism and Stereoselectivity

The HWE reaction begins with the deprotonation of the phosphonate, in this case, TEMDP, by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate byproduct to form the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, especially with unstabilized phosphonates. However, the stereoselectivity can be influenced by the reaction conditions, including the nature of the base, solvent, and temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.

Protocol 1: Synthesis of Tetraethyl (2-phenylethene-1,1-diyl)bis(phosphonate) from Benzaldehyde (B42025)

This protocol details the reaction of TEMDP with an aromatic aldehyde.

Materials:

-

This compound (TEMDP)

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Synthesis of Tetraethyl (2-methylprop-1-ene-1,1-diyl)bis(phosphonate) from Acetone (B3395972)

This protocol describes the reaction of TEMDP with a ketone.

Materials:

-

This compound (TEMDP)

-

Acetone

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a syringe, and a nitrogen inlet, add a solution of this compound (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.

| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaH | THF | 0 to RT | 18 | 75-85 |

| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to RT | 20 | 80-90 |

| 3 | Cyclohexanone | n-BuLi | THF | -78 to RT | 16 | 60-70 |

| 4 | Acetone | n-BuLi | THF | -78 to RT | 14 | 55-65 |

| 5 | Paraformaldehyde | K₂CO₃/DBU | MeCN | RT | 24 | 40-50 |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction with TEMDP.

Signaling Pathway Inhibition

Caption: Inhibition of FPPS in the mevalonate pathway by gem-diphosphonates.

References

Synthesis of Vinylphosphonates from Tetraethyl Methylenediphosphonate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vinylphosphonates, valuable intermediates in organic synthesis and drug discovery, utilizing tetraethyl methylenediphosphonate as a key starting material. The primary focus of this guide is the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of carbon-carbon double bonds.

Introduction

Vinylphosphonates are versatile building blocks in organic chemistry, serving as precursors to a wide array of functionalized molecules. Their unique electronic and steric properties make them valuable in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. One of the most efficient methods for their synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. This compound is a readily available and effective reagent for the introduction of the vinylphosphonate (B8674324) moiety. This document outlines the standard HWE protocol for the synthesis of (E)-vinylphosphonates and the Still-Gennari modification for accessing the corresponding (Z)-isomers.

Reaction Overview: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1][2] It employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester, in this case, this compound, with a strong base. This carbanion is more nucleophilic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction, allowing for reactions with a broader range of aldehydes and ketones. A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification of the desired alkene product.[2]

The stereochemical outcome of the HWE reaction can be controlled by the reaction conditions. The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[1] However, by employing specific modifications, such as the Still-Gennari protocol, the kinetically favored (Z)-alkene can be obtained.[1]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the synthesis of vinylphosphonates from this compound via the Horner-Wadsworth-Emmons reaction and its Still-Gennari modification.

Table 1: Horner-Wadsworth-Emmons Reaction for (E)-Vinylphosphonate Synthesis

| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Aldehyde | NaH | THF | 0 to rt | 1 - 3 | 85-95 | [3] |

| Aliphatic Aldehyde | NaH | THF | 0 to rt | 2 - 4 | 70-90 | [2] |

| α,β-Unsaturated Aldehyde | LiCl, DBU | Acetonitrile | rt | 1 - 2 | 80-92 | [2] |

| Ketone | NaH | DME | rt to 60 | 4 - 12 | 50-75 | [2] |

Table 2: Still-Gennari Modification for (Z)-Vinylphosphonate Synthesis

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | (Z:E) Ratio | Yield (%) | Reference |

| Aromatic Aldehyde | Bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) | KHMDS, 18-crown-6 (B118740) | THF | -78 | 2 - 4 | >95:5 | 70-85 | [1][4] |

| Aliphatic Aldehyde | Bis(2,2,2-trifluoroethyl) methylphosphonate | KHMDS, 18-crown-6 | THF | -78 | 2 - 4 | >90:10 | 65-80 | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction ((E)-Vinylphosphonate Synthesis)

This protocol describes a general method for the synthesis of (E)-vinylphosphonates using sodium hydride as the base.

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.